![molecular formula C14H8Br2O4 B13823189 2,3-Dibromo-7,8-dihydro-[1,4]dioxino[2,3-b]dibenzo[b,e][1,4]dioxine](/img/structure/B13823189.png)
2,3-Dibromo-7,8-dihydro-[1,4]dioxino[2,3-b]dibenzo[b,e][1,4]dioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-7,8-dihydrodioxino-dibenzodioxin typically involves the bromination of a precursor compound under controlled conditions. The reaction is carried out in the presence of a brominating agent, such as bromine or N-bromosuccinimide, in an organic solvent like dichloromethane. The reaction mixture is stirred at a specific temperature to ensure complete bromination .
Industrial Production Methods
While detailed industrial production methods for 2,3-Dibromo-7,8-dihydrodioxino-dibenzodioxin are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromo-7,8-dihydrodioxino-dibenzodioxin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states.
Reduction Reactions: The bromine atoms can be reduced to form debrominated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include higher oxidation state compounds.
Reduction Reactions: Products include debrominated derivatives.
Applications De Recherche Scientifique
2,3-Dibromo-7,8-dihydrodioxino-dibenzodioxin is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: In studies investigating the effects of brominated compounds on biological systems.
Medicine: As a model compound in toxicological studies to understand the effects of brominated dioxins.
Industry: In the development of new materials and as a standard in quality control processes.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-7,8-dihydrodioxino-dibenzodioxin involves its interaction with cellular components. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The compound can also generate reactive oxygen species (ROS) through redox reactions, which can cause oxidative stress and damage to cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,7,8-Tetrachlorodibenzodioxin (TCDD): Known for its high toxicity and environmental persistence.
2,3,7,8-Tetrabromodibenzodioxin (TBDD): Similar in structure but with bromine atoms instead of chlorine.
2,3-Dichlorodibenzodioxin: Less toxic compared to TCDD but still of environmental concern.
Uniqueness
2,3-Dibromo-7,8-dihydrodioxino-dibenzodioxin is unique due to its specific bromination pattern and its use primarily in research settings. Unlike its chlorinated counterparts, it is less studied and thus offers new avenues for research into the effects of brominated dioxins .
Propriétés
Formule moléculaire |
C14H8Br2O4 |
|---|---|
Poids moléculaire |
400.02 g/mol |
Nom IUPAC |
2,3-dibromo-9,10-dihydro-[1,4]dioxino[2,3-b]oxanthrene |
InChI |
InChI=1S/C14H8Br2O4/c15-13-14(16)20-12-6-10-9(5-11(12)19-13)17-7-3-1-2-4-8(7)18-10/h1,3,5-6H,2,4H2 |
Clé InChI |
GPBOIHUYBWTCBC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=C1)OC3=CC4=C(C=C3O2)OC(=C(O4)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


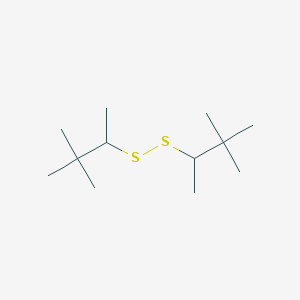

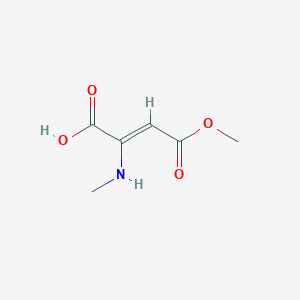
![octyl beta-hydroxy-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate](/img/structure/B13823122.png)
![2-[3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13823143.png)
![1,2,3-Metheno-1H-cycloprop[cd]indene,octahydro-](/img/structure/B13823154.png)
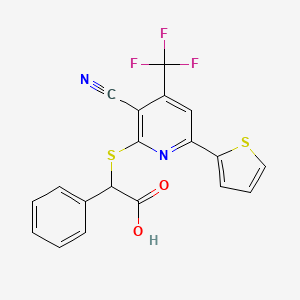
![2,4,6-Triiodo-3-(methylacetamido)-5-[(methylamino)carbonyl]benzoyl chloride](/img/structure/B13823157.png)
![(2E)-2-{[5-(2,4-difluorophenyl)furan-2-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B13823166.png)
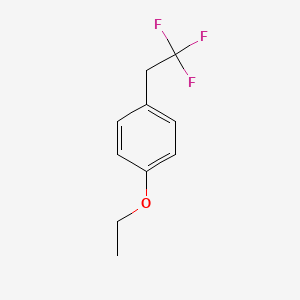

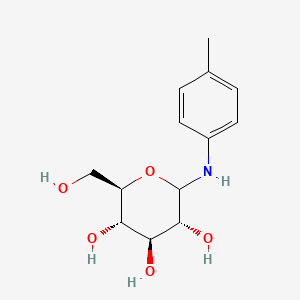
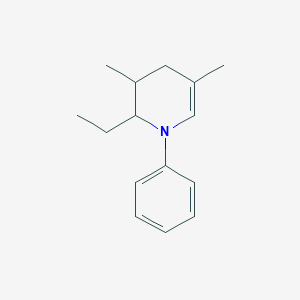
![3-[5-(DiMethylaMino)-1-naphthalenesulfonaMido]-proxyl](/img/structure/B13823197.png)
